1-(Chloromethyl)-3-(difluoromethyl)benzene
Overview
Description
1-(Chloromethyl)-3-(difluoromethyl)benzene is an aromatic compound characterized by the presence of a chloromethyl group and a difluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-3-(difluoromethyl)benzene can be synthesized through several methods. One common approach involves the chloromethylation of 3-(difluoromethyl)benzene. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-3-(difluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives under strong oxidizing conditions.
Reduction Reactions: The difluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution: Formation of 1-(hydroxymethyl)-3-(difluoromethyl)benzene.
Oxidation: Formation of 3-(difluoromethyl)benzoic acid.
Reduction: Formation of 1-(methyl)-3-(difluoromethyl)benzene.
Scientific Research Applications
1-(Chloromethyl)-3-(difluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Explored for its role in the synthesis of drug candidates with improved pharmacokinetic properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3-(difluoromethyl)benzene involves its interaction with various molecular targets and pathways. The chloromethyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The difluoromethyl group can influence the compound’s lipophilicity and metabolic stability, enhancing its bioavailability and efficacy in medicinal applications .
Comparison with Similar Compounds
- 1-(Chloromethyl)-4-(difluoromethyl)benzene
- 1-(Chloromethyl)-2-(difluoromethyl)benzene
- 1-(Bromomethyl)-3-(difluoromethyl)benzene
Comparison: 1-(Chloromethyl)-3-(difluoromethyl)benzene is unique due to the specific positioning of the chloromethyl and difluoromethyl groups on the benzene ring. This positioning can significantly influence the compound’s reactivity and properties compared to its isomers and analogs.
Properties
IUPAC Name |
1-(chloromethyl)-3-(difluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,8H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDJZDNOENRSTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)F)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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